molecular formula C9H13FN2 B2509101 4-fluoro-1-N-propylbenzene-1,2-diamine CAS No. 300798-95-2

4-fluoro-1-N-propylbenzene-1,2-diamine

Cat. No.: B2509101
CAS No.: 300798-95-2
M. Wt: 168.215
InChI Key: ZRKLXAJXEPZWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1-N-propylbenzene-1,2-diamine: is an organic compound with the molecular formula C9H13FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the fourth position and a propyl group at the nitrogen atom of the 1,2-diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-fluoro-1-N-propylbenzene-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine group using hydrogen gas in the presence of a catalyst such as Raney nickel.

    N-alkylation: The resulting 4-fluoro-1,2-diaminobenzene is then alkylated with propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods:

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

4-fluoro-1-N-propylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-fluoro-1-N-propylbenzene-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It can be used in biochemical assays to study enzyme activity or as a probe in molecular biology.

Mechanism of Action

The mechanism of action of 4-fluoro-1-N-propylbenzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

    4-fluoro-1,2-diaminobenzene: Lacks the propyl group, making it less hydrophobic and potentially less bioavailable.

    1-N-propylbenzene-1,2-diamine: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.

Uniqueness:

4-fluoro-1-N-propylbenzene-1,2-diamine is unique due to the presence of both the fluorine atom and the propyl group. The fluorine atom enhances its binding properties, while the propyl group increases its hydrophobicity, potentially improving its bioavailability and membrane permeability.

Properties

IUPAC Name

4-fluoro-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKLXAJXEPZWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.